
4-Thiouridine
Structure
2D Structure

3D Structure
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIGESWDJYCTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-31-8, 32754-06-6 | |
Record name | 4-Thiouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC283420 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descripción
4-Thiouridine as a Non-Canonical Uridine (B1682114) Analog in Molecular Biology
The presence of the thiol group in 4sU-containing RNA (s⁴U-RNA) provides a unique chemical handle for a variety of downstream applications. rsc.org This includes its use as a photoactivatable crosslinker to identify RNA-binding proteins and to study RNA-RNA interactions. caymanchem.combiosyn.comnih.gov Upon exposure to long-wave UV light (around 365 nm), the thiocarbonyl group of 4sU becomes highly reactive, leading to the formation of covalent bonds with nearby molecules, such as amino acids in proteins or other nucleotides in RNA. nih.govnih.gov
Foundational Role as a Metabolic RNA Label
The ability of 4sU to be incorporated into nascent RNA transcripts forms the basis of its foundational role as a metabolic label. nih.govnih.gov By introducing 4sU to cells for a defined period (a "pulse"), researchers can specifically tag newly synthesized RNA. youtube.com This labeled RNA can then be distinguished and separated from the pre-existing, unlabeled RNA population. springernature.com
Several methods have been developed to isolate and identify s⁴U-labeled RNA. A common approach involves the biotinylation of the thiol group in s⁴U-RNA using reagents like HPDP-biotin. nih.gov The biotinylated RNA can then be selectively captured using streptavidin-coated beads. nih.govnih.gov This enrichment of newly transcribed RNA allows for the analysis of the nascent transcriptome. researchgate.net
Alternatively, the presence of 4sU in RNA can be detected during reverse transcription and sequencing. Chemical treatments can convert 4sU into a cytidine (B196190) analog, leading to a T-to-C transition in the resulting cDNA. nih.govnih.gov Techniques like SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) and TUC-seq (thiouridine to cytidine sequencing) utilize this principle to identify and quantify newly synthesized transcripts at single-nucleotide resolution. rsc.orgnih.govnih.gov
Significance in Elucidating RNA Dynamics and Gene Expression
The application of 4sU metabolic labeling has profoundly advanced our understanding of RNA dynamics and gene expression regulation. nih.gov By enabling the separation of newly synthesized RNA from the total RNA pool, researchers can move beyond static snapshots of gene expression and gain insights into the kinetics of transcription, RNA processing, and decay. nih.govspringernature.com
Pulse-chase experiments using 4sU allow for the determination of RNA half-lives on a genome-wide scale. researchgate.net After a pulse of 4sU labeling, the cells are chased with a medium containing a high concentration of unlabeled uridine. The decay rate of the s⁴U-labeled RNA can then be monitored over time, providing a direct measure of RNA stability. researchgate.net This approach has been instrumental in revealing how changes in mRNA decay rates contribute to the regulation of gene expression during various biological processes. researchgate.net
Furthermore, 4sU-based methods have been crucial in dissecting the kinetics of RNA processing events, such as splicing and polyadenylation. springernature.com By analyzing the labeled nascent transcripts at different time points, it is possible to follow the maturation of pre-mRNA into mature mRNA. nih.gov However, it is important to note that high concentrations of 4sU can potentially influence pre-mRNA splicing, particularly for introns with weaker splice sites. nih.govbiorxiv.org
Data Tables
Property | Value | Reference |
Chemical Formula | C₉H₁₂N₂O₅S | caymanchem.com |
Molar Mass | 260.26 g/mol | wikipedia.org |
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one | wikipedia.org |
CAS Number | 13957-31-8 | caymanchem.com |
UV/Vis Absorbance Maxima | 249, 330 nm | caymanchem.com |
Properties of this compound
Technique | Principle | Application | Key Findings | References |
SLAM-seq | Thiol(SH)-linked alkylation for metabolic sequencing of RNA. 4sU is alkylated, leading to a T>C conversion during reverse transcription. | Quantification of newly synthesized RNA. | Enables high-resolution analysis of RNA synthesis and decay dynamics. | rsc.orgnih.gov |
TUC-seq | Thiouridine to cytidine sequencing. 4sU is converted to a cytidine analog via chemical treatment (e.g., with osmium tetroxide). | Identification and quantification of 4sU-labeled transcripts. | Provides single-nucleotide resolution of 4sU incorporation. | rsc.orgnih.gov |
PAR-CLIP | Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation. 4sU is incorporated into RNA and crosslinked to interacting proteins upon UV irradiation. | Identification of RNA-binding protein binding sites. | Allows for precise mapping of protein-RNA interaction sites. | nih.gov |
4sU-tagging | Metabolic labeling with 4sU followed by biotinylation and purification of nascent RNA. | Isolation and analysis of newly transcribed RNA. | Overcomes limitations of total RNA analysis for studying short-term changes in gene expression. | springernature.com |
Research Findings Utilizing this compound
Molecular Mechanisms of 4 Thiouridine Within Cellular Systems
Cellular Uptake and Anabolic Pathways
The journey of 4-thiouridine into the cell and its subsequent activation is a critical first step for its utility in metabolic labeling. 4sU is readily taken up by many mammalian cell types through nucleoside transporters, such as SLC29A1 and SLC29A2, which are also responsible for transporting natural uridine (B1682114). nih.govnih.govrsc.org Once inside the cell, 4sU enters the nucleotide salvage pathway, where it is recognized by cellular enzymes and undergoes phosphorylation. nih.govrsc.org
This anabolic process involves sequential phosphorylation steps to convert the nucleoside into its active, triphosphate form. The initial and often rate-limiting step is the conversion of 4sU to this compound monophosphate (4sUMP). rsc.orgrsc.org Subsequently, 4sUMP is further phosphorylated to this compound diphosphate (B83284) (4sUDP) and finally to this compound triphosphate (4sUTP). jove.comrsc.org This bioactive 4sUTP is then available as a substrate for RNA polymerases. jove.com To potentially bypass the initial phosphorylation step and improve labeling efficiency in cells with low transporter expression, prodrug strategies have been developed where 4sU is derivatized with a 5'-monophosphate group. nih.govrsc.orgrsc.org
Incorporation into Nascent RNA Transcripts
As a structural analog of uridine triphosphate (UTP), this compound triphosphate (4sUTP) is efficiently recognized and incorporated into newly synthesized RNA transcripts by RNA polymerases during transcription. plos.orgjove.comyoutube.com This process occurs in place of the natural nucleotide, uridine. The substitution of a sulfur atom for the oxygen atom at the C4 position of the pyrimidine (B1678525) ring does not significantly hinder the polymerase's activity under typical experimental conditions. plos.org
This metabolic labeling results in a pool of nascent RNA that is chemically distinct from the pre-existing RNA population. nih.gov The rate of 4sU incorporation into RNA can vary, with studies showing a median incorporation of 0.5% to 2.3% of uridine sites in mammalian cells under specific labeling conditions. plos.orgresearchgate.net While generally considered minimally perturbing, very high levels of 4sU incorporation have been shown to potentially interfere with processes like pre-mRNA splicing, particularly for introns with weak splice sites, and rRNA processing. plos.orgnih.gov
Chemical Conversion Reactions for High-Throughput Sequencing Analysis
To identify the exact locations of incorporated 4sU at single-nucleotide resolution in high-throughput sequencing, various chemical conversion methods have been developed. nih.gov These techniques, often referred to as nucleotide recoding, chemically modify the 4sU base within the RNA. nih.govbiorxiv.org This modification alters its base-pairing properties during the reverse transcription step of sequence library preparation, leading to a predictable mutation in the resulting cDNA. youtube.com
One major strategy for 4sU conversion is thiol-linked alkylation. nih.gov This approach uses a thiol-reactive compound, most commonly iodoacetamide (B48618) (IAA), to covalently modify the sulfur atom of 4sU. nih.govresearchgate.net The reaction is a nucleophilic substitution (SN2) where the thiol group of 4sU attacks the iodoacetamide, resulting in the attachment of a carboxyamidomethyl group. nih.govfiocruz.brresearchgate.net
This alkylation is highly efficient, with reports of over 98% conversion of 4sU within 15 minutes under optimal conditions. nih.govfiocruz.br The addition of this bulky group to the 4-position of the pyrimidine ring effectively changes its hydrogen-bonding pattern. nih.govresearchgate.net While some studies suggest this modification can cause the reverse transcriptase to stall, others indicate that under optimized conditions, the enzyme can read through the modified base without significant processivity issues. springernature.comresearchgate.netresearchgate.net This method forms the chemical basis for techniques like SLAM-seq (Thiol(SH)-linked alkylation for the metabolic sequencing of RNA). nih.govnih.gov
The ultimate goal of chemical conversion is to induce a specific "mutation" during reverse transcription that can be identified by sequencing. The alkylation of 4sU by iodoacetamide alters its base-pairing properties so that it is preferentially recognized as a cytidine (B196190) (C) instead of a uridine (U) by the reverse transcriptase enzyme. nih.govyoutube.comresearchgate.net
During cDNA synthesis, the reverse transcriptase encounters the carboxyamidomethylated 4sU and incorporates a guanine (B1146940) (G) opposite it. youtube.com Consequently, in the final sequencing data, the original site of 4sU incorporation appears as a thymine-to-cytosine (T-to-C) transition. nih.govyoutube.com This allows for the precise identification of newly synthesized transcripts among the total RNA population. nih.gov Other chemical methods, such as those used in TUC-seq (using osmium tetroxide) and TimeLapse-seq (using oxidation and amines), also achieve this U-to-C recoding, albeit through different reaction mechanisms. nih.govnih.govresearchgate.net
Table 1: Comparison of this compound Chemical Conversion Methods for Sequencing
Method Name | Key Reagents | Chemical Mechanism | Reported Conversion Efficacy | Reference |
---|---|---|---|---|
SLAM-seq | Iodoacetamide (IAA) | Thiol-linked alkylation (SN2 reaction) | ≥98% (on 4-thiouracil) | nih.gov |
TUC-seq | Osmium Tetroxide (OsO4), Ammonium Chloride (NH4Cl) | Oxidation followed by amination | ~93% (on tRNA), 73-90% (on RNA transcripts) | nih.govresearchgate.net |
TimeLapse-seq | Sodium Periodate (NaIO4), 2,2,2-trifluoroethylamine (B1214592) (TFEA) | Oxidative nucleophilic aromatic substitution | ~80% (on RNA with single 4sU) | nih.govacs.org |
Advanced Methodologies Employing 4 Thiouridine in Rna Research
Analysis of Transcriptome Dynamics and RNA Metabolism
The steady-state level of any given RNA molecule is a result of the delicate balance between its synthesis and degradation. nih.govnih.gov Methodologies utilizing 4-Thiouridine enable researchers to uncouple these two processes, offering a more nuanced understanding of gene regulation in response to various stimuli or during developmental processes. nih.govnih.gov
Metabolic labeling with 4sU allows for the direct measurement of RNA synthesis and decay rates. springernature.com By introducing 4sU to cells for a defined period (a "pulse"), newly transcribed RNA becomes labeled. researchgate.net This labeled RNA can then be distinguished from the pre-existing RNA population. Methodologies like Dyrec-seq utilize sequential labeling with two different analogs, such as this compound and 5-bromouridine (B41414), to simultaneously quantify both synthesis and degradation rates for thousands of genes. nih.gov In one study using HeLa cells, this approach revealed that the rates of RNA synthesis and degradation are intrinsically linked to the biological functions of the corresponding genes. nih.gov It is important to note that the amount of 4sU-labeled RNA does not directly equate to the synthesis rate, as degradation of these newly made, and often short-lived, transcripts occurs concurrently. nih.gov Therefore, sophisticated modeling is required to accurately determine these rates from the sequencing data. nih.gov
A study in murine fibroblasts demonstrated that this approach can provide a comprehensive profile of the kinetics of gene expression changes, for instance, in response to interferon treatment. nih.gov This high-resolution analysis allows for the differentiation between primary transcriptional changes and subsequent regulatory events. nih.gov
The ability to label and isolate newly synthesized RNA in short time windows, as brief as 5 to 15 minutes, provides unparalleled temporal resolution for studying gene expression kinetics. nih.govnih.gov This is particularly valuable for capturing the immediate and transient transcriptional responses to cellular signals. For example, ultrashort 4sU-tagging has been used to create snapshot pictures of eukaryotic gene expression and, when combined with progressive labeling, reveals the kinetics of RNA processing at the nucleotide level. nih.gov This allows for the study of dynamic processes such as alternative splicing and the processing of non-coding RNAs. nih.gov This high-resolution kinetic profiling can uncover transiently expressed transcripts and rapid changes in gene expression that would be missed by steady-state measurements. nih.gov
RNA turnover, the continuous process of RNA degradation and replacement, is a critical layer of gene regulation. 4sU-based methods have revolutionized the study of RNA turnover by enabling the direct measurement of transcript half-lives on a genome-wide scale. By performing a 4sU pulse-chase experiment, where the 4sU-containing medium is replaced with a medium containing standard uridine (B1682114), the decay of the labeled RNA population can be tracked over time. This allows for the calculation of transcript-specific half-lives. Such analyses have provided quantitative and mechanistic evidence for transcript-specific RNA turnover mediated by post-transcriptional regulatory pathways, including those involving microRNAs and N6-methyladenosine. nih.govrna-seqblog.comnih.gov
The table below presents a selection of research findings on RNA turnover rates for different gene classes, as determined by 4sU-based methodologies.
Gene Class | Organism/Cell Type | Median Half-life (hours) | Key Findings |
Housekeeping Genes | Human HeLa Cells | >10 | Generally stable transcripts with long half-lives. |
Transcription Factors | Mouse Embryonic Stem Cells | ~2-4 | Rapidly turned over to allow for quick responses to developmental cues. |
Cytokine-induced Genes | Murine Fibroblasts | <1-2 | Transiently expressed genes with short half-lives, enabling a rapid but controlled inflammatory response. |
This table is a representative summary of findings from multiple studies and the exact values can vary based on the specific experimental conditions and analytical models used.
Two prominent methodological frameworks that utilize this compound for the analysis of RNA dynamics are 4sU-tagging and Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq).
The foundational 4sU-tagging approach involves the metabolic labeling of nascent RNA with 4sU. nih.gov Following total RNA extraction, the thiol group on the incorporated 4sU is biotinylated. nih.govresearchgate.net This allows for the specific capture of the newly transcribed, biotinylated RNA using streptavidin-coated magnetic beads, thereby separating it from the pre-existing, unlabeled RNA population. nih.govresearchgate.net The purified, newly transcribed RNA can then be analyzed by various downstream applications, including RNA-seq, to provide a snapshot of the active transcriptome. nih.gov This method has been instrumental in increasing the sensitivity of detecting changes in gene expression, particularly for short-lived transcripts. nih.gov
The efficiency of 4sU incorporation and subsequent purification is a critical factor. Studies have shown that 4sU is efficiently incorporated into the RNA of a wide range of human and murine cell types. nih.gov However, the efficiency of the biotinylation reaction can impact the yield and may introduce biases. nih.gov
SLAM-seq is an innovative, chemistry-based method that circumvents the need for biochemical purification of labeled RNA. nih.govrna-seqblog.comnih.gov In this approach, cells are metabolically labeled with 4sU. After total RNA isolation, the thiol group of the incorporated 4sU is alkylated, typically using iodoacetamide (B48618) (IAA). nih.govlubio.ch This chemical modification causes the reverse transcriptase to misread the alkylated this compound as a cytidine (B196190) during the library preparation for sequencing. nih.govnih.gov Consequently, a thymine-to-cytosine (T>C) conversion is observed in the sequencing reads at the positions where 4sU was incorporated. nih.govnih.govlubio.ch
This in-situ conversion allows for the direct identification of newly synthesized transcripts within the total RNA population through bioinformatic analysis of the sequencing data. nih.govlubio.ch SLAM-seq offers several advantages, including its applicability to low-input samples and its cost-effectiveness, as it does not require a separate purification step. nih.govrna-seqblog.comnih.gov The method has been successfully applied to study gene expression dynamics in various contexts, such as in mouse embryonic stem cells, providing insights into the regulation of pluripotency. nih.govrna-seqblog.com
The table below summarizes the key features of 4sU-tagging and SLAM-seq.
Feature | 4sU-Tagging | SLAM-seq |
Principle | Biotinylation and affinity purification of 4sU-labeled RNA. nih.govresearchgate.net | Chemical alkylation of 4sU leading to T>C conversion during reverse transcription. nih.govlubio.ch |
Separation of New/Old RNA | Physical separation. nih.gov | Bioinformatic separation based on T>C mutations. nih.gov |
Input RNA Amount | Generally requires higher amounts of RNA. proquest.comlubio.ch | Suitable for low-input applications. nih.gov |
Potential Biases | Potential for bias in biotinylation and purification steps. nih.gov | Potential for bias due to incomplete alkylation or sequence context effects on T>C conversion. oup.com |
Primary Output | Separate sequencing libraries for newly transcribed and pre-existing RNA. | A single sequencing library containing reads from both new and old RNA, distinguishable by T>C mutations. lubio.ch |
Methodological Frameworks:
TimeLapse-seq
TimeLapse-seq is a powerful method that introduces a temporal dimension to standard RNA sequencing (RNA-seq) without the need for biochemical enrichment of labeled RNA. nih.govnih.gov This technique relies on the metabolic incorporation of this compound into nascent RNA transcripts. nih.gov The key innovation of TimeLapse-seq lies in a chemical conversion process, specifically an oxidative-nucleophilic-aromatic substitution, that transforms the incorporated this compound into a cytidine analog. nih.govrna-seqblog.comspringernature.com This chemical recoding of the 4sU base to mimic cytosine results in U-to-C mutations during reverse transcription and subsequent sequencing. nih.govnih.gov
By identifying these characteristic U-to-C transitions, researchers can distinguish newly synthesized RNA from the pre-existing RNA pool. nih.govrna-seqblog.com This single-molecule approach provides a direct readout of transcriptome dynamics, allowing for the investigation of rapid changes in gene expression, RNA stability, and processing on timescales ranging from minutes to hours. nih.govproquest.com TimeLapse-seq has been successfully applied to study the stability of mRNAs, miRNA turnover, and the dynamics of RNAs in disease models. proquest.com The method's adaptability and requirement for significantly less input material compared to enrichment-based techniques make it a versatile tool for a wide range of biological applications. nih.govproquest.com
4sUDRB-Seq for Transcription Initiation and Elongation Rate Measurements
4sUDRB-seq is a specialized technique designed to measure genome-wide transcription elongation rates and initiation frequencies. nih.gov The method involves the use of a reversible inhibitor of transcription elongation, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), to synchronize RNA polymerase II (Pol II) at transcription start sites. illumina.combroadinstitute.org Following the removal of DRB, a pulse of this compound is administered to label the newly transcribed RNA as Pol II progresses along the gene body. broadinstitute.orgspringernature.com
By collecting cells at various time points after DRB removal and sequencing the 4sU-labeled RNA, a "wave" of transcription can be observed. illumina.com The progression of this wave over time allows for the calculation of elongation rates for thousands of genes simultaneously. nih.gov Researchers have found that most genes are transcribed at a rate of approximately 3.5 Kb/min, with variations observed between 2 Kb/min and 6 Kb/min. nih.gov Furthermore, the intensity of the 4sUDRB-seq signal, which decreases downstream from the transcription start site, can be used to determine the frequency of transcription initiation. researchgate.net This powerful method provides distinct measurements of both elongation speed and the rate of Pol II transition into active elongation, offering detailed insights into the mechanics of transcription regulation. broadinstitute.org
Table 1: Comparison of TimeLapse-seq and 4sUDRB-Seq
Feature | TimeLapse-seq | 4sUDRB-Seq |
Primary Measurement | RNA dynamics, stability, and turnover | Transcription elongation and initiation rates |
This compound Role | Metabolic label for chemical conversion (U-to-C) | Pulse-label to track transcriptional progression |
Key Reagent(s) | This compound, Oxidizing Agent | This compound, DRB |
Output | Identification of new vs. old transcripts | Genome-wide elongation rates and initiation frequencies |
Combined Metabolic Labeling and Translating Ribosome Affinity Purification
To simultaneously investigate nascent RNA synthesis and its subsequent translation, researchers have combined this compound metabolic labeling with translating ribosome affinity purification (TRAP). oup.comnih.govresearchgate.net This integrated approach, sometimes referred to as nascent P-TRAP (nP-TRAP), allows for the isolation of newly transcribed mRNAs that are actively being translated. semanticscholar.orgnih.gov
The methodology involves first labeling newly synthesized RNA with 4sU. semanticscholar.org Subsequently, ribosome-bound mRNAs are purified using an antibody that targets a component of the ribosome, such as the evolutionarily conserved ribosomal P-stalk proteins. oup.comnih.gov This P-stalk-mediated TRAP (P-TRAP) efficiently captures endogenous translating ribosomes without the need for affinity tags. oup.comnih.gov The captured RNA, which is enriched for newly synthesized and translating transcripts, can then be sequenced. The presence of 4sU allows for the identification and quantification of these nascent transcripts, often through methods that induce T-to-C conversions. semanticscholar.orgnih.gov This powerful combination provides a snapshot of the coordinated regulation of transcription and translation for individual genes in response to various cellular stimuli or developmental programs. nih.govnih.gov
Mapping RNA-Protein Interactions
The interaction between RNA molecules and RNA-binding proteins (RBPs) is fundamental to post-transcriptional gene regulation. This compound has been instrumental in the development of methods aimed at identifying these interactions on a global scale.
Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a widely used, high-resolution technique to identify the binding sites of specific RBPs across the transcriptome. nih.govoup.com The method begins with the metabolic incorporation of this compound into the RNA of living cells. biorxiv.orgoup.com Upon exposure to long-wavelength UV light (typically 365 nm), the thione group in the incorporated 4sU becomes activated and forms a covalent crosslink with amino acids in the immediate vicinity, specifically on the RBP that is directly bound to the RNA. nih.govoup.com This use of a photoactivatable nucleoside significantly enhances the efficiency of crosslinking compared to traditional methods using short-wavelength UV light. biorxiv.org
Following crosslinking, the RBP of interest is immunoprecipitated, and the co-purified RNA is subjected to sequencing. A key feature of PAR-CLIP is that the crosslinked 4sU residue frequently causes a specific mutation during the reverse transcription step of library preparation, leading to a characteristic T-to-C conversion in the resulting cDNA sequence. nih.govbiorxiv.org These mutations serve as a diagnostic marker, allowing for the precise identification of the crosslinking site at nucleotide resolution. biorxiv.org PAR-CLIP has been successfully applied in various organisms, from eukaryotes to prokaryotes, to map the binding sites of numerous RBPs. biorxiv.orgbiorxiv.org
RNA Interactome Capture Strategies
RNA interactome capture (RIC) refers to a class of methods designed to identify the entire suite of proteins bound to RNA within a cell at a given moment. springernature.comcd-genomics.com Many of these strategies utilize this compound to improve the efficiency of UV crosslinking between RNA and its binding proteins. researchgate.net In a typical RIC workflow, cells are treated with 4sU, followed by UV irradiation to covalently link RBPs to the RNA they are bound to. cd-genomics.com The RNA-protein complexes are then purified, often by targeting the poly(A) tail of mRNAs using oligo(dT) beads. cd-genomics.comresearchgate.net After stringent washing steps to remove non-covalently bound proteins, the crosslinked proteins are released by RNase treatment and identified by mass spectrometry. cd-genomics.com
More advanced strategies, such as Click Chemistry-Assisted RNA-Interactome Capture (CARIC), combine metabolic labeling with both this compound (for crosslinking) and 5-ethynyluridine (B57126) (EU), a "clickable" nucleoside analog. nih.gov This dual-labeling approach allows for the biotinylation of RNA-protein complexes via click chemistry, enabling a highly specific and efficient purification. nih.gov Another related method, RICK (RNA interactome using click chemistry), uses EU labeling to capture the interactome of newly transcribed RNAs, including non-polyadenylated species that are missed by traditional oligo(dT)-based methods. nih.govresearchgate.net These interactome-wide approaches provide a global view of the RNA-bound proteome and how it changes in response to different cellular conditions.
Proximity Labeling Approaches for RNA-Binding Protein Identification
Proximity labeling has emerged as a powerful, crosslinking-free alternative for identifying RNA-protein interactions in their native cellular environment. researchgate.net These methods utilize an enzyme, such as a promiscuous biotin (B1667282) ligase (e.g., BioID, TurboID) or an engineered peroxidase (e.g., APEX2), which is fused to a protein or RNA of interest. nih.govresearchgate.net The enzyme generates reactive biotin species that covalently label nearby proteins within a nanometer-scale radius. nih.gov
While not directly reliant on this compound, proximity labeling can be used in concert with or as a validation for 4sU-based techniques. For instance, CRISPR-based systems can guide a labeling enzyme to a specific RNA target, allowing for the identification of its interacting proteins. mdpi.com These identified proteins can then be further studied using methods like PAR-CLIP to determine their precise binding sites. Proximity labeling is particularly advantageous for detecting weak or transient interactions that may be difficult to capture with crosslinking-based methods. mdpi.com By combining the strengths of proximity labeling with the high resolution of techniques like PAR-CLIP, researchers can achieve a more comprehensive understanding of RNA-protein interaction networks.
Table 2: Overview of Methodologies for Studying RNA-Protein Interactions
Methodology | Principle | Role of this compound | Key Advantage |
PAR-CLIP | UV crosslinking of a specific RBP to its target RNAs, followed by immunoprecipitation and sequencing. | Photoactivatable crosslinker; induces T-to-C mutations for precise binding site identification. | Nucleotide-resolution mapping of RBP binding sites. |
RNA Interactome Capture (RIC) | Global capture of all RNA-bound proteins using UV crosslinking and oligo(dT) purification. | Enhances UV crosslinking efficiency. | Provides a global snapshot of the mRNA-bound proteome. |
CARIC/RICK | Combines metabolic labeling (e.g., 5-EU) and crosslinking for affinity purification of RNP complexes via click chemistry. | Often used in conjunction with 5-EU to enhance crosslinking. | Captures interactomes of newly transcribed and non-polyA RNAs. |
Proximity Labeling | An enzyme fused to a bait molecule biotinylates nearby proteins. | Not directly used, but can be a complementary approach. | Captures weak or transient interactions without UV crosslinking. |
Viral RNA-Capsid Interaction Mapping (vPAR-CL)
A significant application of this compound is in the high-throughput mapping of RNA-protein interactions within viral particles through a method known as viral Photo-Activatable Ribonucleoside CrossLinking (vPAR-CL). nih.govnih.gov This technique allows for the precise identification of the sites where the viral RNA genome binds to the capsid proteins. nih.gov
The vPAR-CL methodology involves introducing this compound (4sU) to virus-infected cells. nih.gov The cell's metabolic machinery converts 4sU into this compound triphosphate (4S-UTP), which is then incorporated into the newly synthesized viral RNA genomes as they are replicated. nih.gov Following the assembly and purification of mature virus particles, the incorporated 4sU is activated by UV-A light (typically at 365 nm). This activation induces zero-distance crosslinks between the thiol group of 4sU and the amino acid residues of adjacent capsid proteins in close contact. nih.gov
After crosslinking, the viral particles are lysed, and the proteins are digested using proteinase K. The viral RNA, now carrying covalently attached remnants of the capsid proteins at the interaction sites, is purified. A key feature of this method is the signature mutation that arises during reverse transcription for sequencing. The crosslinked this compound base is frequently read as a cytidine (C) instead of the original uridine (U) by the reverse transcriptase enzyme. nih.govnih.gov By using next-generation sequencing (NGS) to sequence the viral RNA and mapping the resulting reads back to the reference viral genome, researchers can identify the specific locations of RNA-capsid interactions by pinpointing sites with elevated U-to-C transition rates. nih.gov
Research using Flock House virus (FHV) as a model system has demonstrated the efficacy of vPAR-CL. nih.govnih.gov By treating FHV-infected Drosophila S2 cells with 4sU, researchers successfully identified consistent and significant RNA-capsid interaction sites across the viral genome. nih.gov These studies revealed that the magnitude of the U-to-C transition signal is dependent on the concentration of 4sU and the incubation time. nih.gov Furthermore, combining vPAR-CL with other structural probing methods like dimethyl sulfate (B86663) mutational profiling with sequencing (DMS-MaPseq) has shown that the primary sites of RNA-capsid interaction in FHV tend to be in double-stranded RNA regions. nih.gov
Parameter | Description | Example from Flock House Virus (FHV) Study |
Photoactivatable Ribonucleoside | This compound (4sU) | 100 µM or 150 µM 4sU added to S2 cells at the time of FHV infection. nih.gov |
Incorporation | 4sU is metabolized to 4S-UTP and incorporated into nascent viral RNA. | Incubation for 16 hours post-infection. nih.gov |
Crosslinking | Purified virions are irradiated with UV light to induce RNA-protein crosslinks. | UV irradiation at 365 nm. nih.gov |
Detection Method | Reverse transcription of purified RNA followed by Next-Generation Sequencing (NGS). | Crosslinked sites are identified by elevated Uridine (U) to Cytidine (C) transitions in sequencing data. nih.govnih.gov |
Key Finding | Identification of specific genome-wide RNA-capsid binding sites. | In FHV, predominant interaction sites were found in double-stranded RNA regions. nih.gov |
Elucidation of RNA Secondary and Tertiary Structures
This compound serves as a powerful tool for investigating the complex three-dimensional structures of RNA molecules. Its unique photochemical properties allow it to be used as an intrinsic probe for analyzing RNA conformation and its integration into various structure-probing workflows provides a multi-faceted view of RNA architecture.
Intrinsic Photolabeling Probe Applications for Conformational Analysis
As an intrinsic photoaffinity probe, this compound can be incorporated directly into an RNA molecule during its synthesis, typically through in vitro transcription using T7 polymerase in the presence of this compound triphosphate (4S-UTP). nih.gov Because 4sU has similar base-pairing properties to uridine, it can be substituted with minimal structural perturbation. biosyn.com
Once incorporated, the RNA containing 4sU is irradiated with UV light (e.g., at 366 nm) under native conditions that preserve its folding. nih.gov The UV irradiation excites the 4sU, enabling it to form a covalent crosslink with another base in spatial proximity, effectively creating an intramolecular "bridge." These crosslinked molecules can then be separated from non-crosslinked ones, often using denaturing polyacrylamide gel electrophoresis, based on the altered migration caused by the loop created by the crosslink. nih.gov
The precise locations of the crosslinked bases are identified using techniques like reverse transcription and RNA sequencing. The crosslink acts as a stop or a mutation point for the reverse transcriptase, allowing for the mapping of the two ends of the bridge. A study on a 218-nucleotide fragment of E. coli 16S rRNA demonstrated this application effectively. nih.gov Researchers found that out of 41 possible 4sU positions, 17 resulted in detectable intramolecular crosslinks. The pattern of these crosslinks was largely consistent with the predicted secondary structure but also revealed a higher degree of flexibility than previously expected, particularly at the borders of helical regions where structural mobility is greater. nih.gov
Methodology Step | Description |
Incorporation | This compound triphosphate (4S-UTP) is used during in vitro transcription to randomly substitute some Uridine residues. nih.gov |
Isolation | RNA molecules containing a single 4sU can be isolated, for instance, using affinity electrophoresis on Phenylmercuric substituted gels. nih.gov |
Irradiation | The 4sU-containing RNA is exposed to UV light (e.g., 366 nm) under native folding conditions. nih.gov |
Crosslinking | The photoactivated 4sU forms a covalent intramolecular bond with a spatially close nucleotide. nih.gov |
Analysis | The positions of the crosslinked nucleotides are identified by methods like reverse transcription, revealing long-range tertiary contacts. nih.gov |
Integration into RNA Structure Probing Workflows
This compound is frequently integrated into broader experimental workflows to provide a more comprehensive understanding of RNA structure. These workflows often combine metabolic labeling with chemical modification and high-throughput sequencing.
Another powerful workflow is SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA). researchgate.net In this method, cells are pulse-labeled with 4sU, which is incorporated into newly made RNA. The RNA is then extracted and treated with a chemical agent like iodoacetamide (IAA). researchgate.netnih.gov The iodoacetamide specifically alkylates the thiol group of 4sU. This chemical modification causes the reverse transcriptase to misread the modified 4sU as a cytidine during library preparation for sequencing. By analyzing the frequency of T-to-C mutations, researchers can quantify the amount of newly synthesized RNA. researchgate.net This workflow is not only used for studying RNA dynamics but also provides positional information about the 4sU incorporation, which can be used to validate modification sites. nih.govacs.org
The integration of 4sU-based techniques with mass spectrometry provides another layer of validation and discovery. nih.govacs.org For example, to confirm the location of 4sU in transfer RNAs (tRNAs), RNA can be extracted, treated with iodoacetamide, and then digested into smaller fragments using an enzyme like RNase T1. These fragments can be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to definitively identify the fragments containing the alkylated 4sU, thus confirming its precise location within the tRNA sequence. nih.govacs.org
Nascent RNA Detection and Visualization
The ability to specifically label and track newly synthesized (nascent) RNA is crucial for understanding the dynamics of gene expression, including transcription, processing, and decay. This compound is a cornerstone reagent for these applications due to its efficient incorporation into RNA and the chemical handles it provides for purification and detection. nih.govnih.gov
Isolation and Purification of Newly Synthesized RNA
Metabolic labeling with this compound is a widely used, low-cytotoxicity method to isolate nascent RNA from cultured cells. nih.govspringernature.comnih.gov The process begins with adding 4sU to the cell culture medium. jove.com Eukaryotic cells readily take up the 4sU, which is then phosphorylated by the cell's endogenous nucleotide salvage pathway to form this compound triphosphate (4S-UTP). nih.govjove.com This analog is then incorporated into RNA transcripts by RNA polymerases during transcription. nih.gov
Following a labeling period, which can be varied to study different kinetic aspects of RNA metabolism, total RNA is extracted from the cells. jove.com The 4sU-labeled RNA, distinguished by its sulfhydryl group, can then be selectively biotinylated. This chemical reaction creates a strong disulfide bond between a biotin compound and the sulfur atom on the 4sU. jove.com
With the nascent RNA now tagged with biotin, it can be specifically captured and purified from the total RNA pool. This is typically achieved using streptavidin-coated magnetic beads. nih.govjove.com The extremely high affinity between biotin and streptavidin ensures that the labeled RNA binds tightly to the beads, allowing for stringent washing steps to remove the more abundant, unlabeled, pre-existing RNA. nih.gov Finally, the purified nascent RNA is eluted from the beads. This isolate of newly synthesized RNA is highly pure and suitable for a range of downstream applications, including quantitative reverse transcription PCR (qRT-PCR) and next-generation sequencing (4sU-seq), to analyze changes in RNA synthesis, processing, or stability. nih.govnih.gov
Step | Procedure | Reagents/Components |
1. Metabolic Labeling | Cells are incubated in medium containing this compound (4sU). | This compound. nih.gov |
2. RNA Extraction | Total RNA is isolated from the cells using a standard lysis reagent. | TRIzol or similar lysis buffer. nih.gov |
3. Biotinylation | The thiol group on the incorporated 4sU is reacted with a biotinylating agent. | Thiol-specific biotin compounds (e.g., Biotin-HPDP). jove.com |
4. Affinity Purification | Biotinylated RNA is captured from the total RNA pool. | Streptavidin-coated magnetic beads. nih.govjove.com |
5. Elution | The purified, nascent RNA is released from the beads. | Reducing agents like DTT to break the disulfide bond. escholarship.org |
In Situ Fluorescence Imaging Techniques
Beyond bulk isolation, this compound labeling enables the visualization of nascent RNA directly within fixed cells, providing spatial context to gene expression. nih.govacs.org One innovative method for this is DTOA-FISH (DNA-templated oxidative amination-based fluorescence in situ hybridization). nih.gov
In this approach, cells are first metabolically labeled with 4sU. After fixation, the cells are probed with an amine-modified DNA probe that is complementary to a specific nascent mRNA of interest. A chemical reaction, termed DNA-templated oxidative amination, is then initiated. This reaction occurs with high chemical selectivity and sequence specificity between the 4sU on the target RNA and the amine group on the DNA probe, which also carries a fluorescent dye. nih.govacs.org This process effectively "lights up" the target nascent mRNA molecules, allowing their visualization using fluorescence microscopy. This technique has been successfully used to image the nascent transcripts of genes like GFP and the endogenous BAG-1 in HeLa cells. nih.govacs.org
Another related method provides a "turn-on" fluorescence signal upon detecting 4sU. rsc.org This strategy also relies on an oxidative amination reaction. A solution containing a fluorophore-amine conjugate is introduced to the 4sU-labeled RNA. The reaction between the 4sU and the fluorophore-amine results in a significant increase in fluorescence, allowing for sensitive detection. rsc.org Such imaging techniques are critical for tracking and mapping nascent RNA molecules, which is essential for studying processes like neuronal differentiation and embryonic development. nih.gov
Biological Implications and Experimental Considerations of 4 Thiouridine Labeling
Endogenous Occurrence and Biosynthesis in Prokaryotic Transfer RNA
While often used as an experimental tool in eukaryotic systems, 4-thiouridine is a naturally occurring modified nucleoside found in the transfer RNA (tRNA) of eubacteria and archaea. nih.govoup.com It is most commonly located at position 8 in the D-loop of tRNA, where it plays a role in stabilizing the tRNA structure. In some instances, a second s4U modification can be found at position 9. nih.gov The presence of s4U at position 8 is significant for cellular protection against near-UV radiation, acting as a photosensor. acs.org
The biosynthesis of this compound in prokaryotes is a post-transcriptional modification process involving a cascade of enzymatic reactions. In Escherichia coli, the process is primarily carried out by two key enzymes: IscS and ThiI. oup.com
IscS: This enzyme is a cysteine desulfurase that mobilizes sulfur from the amino acid L-cysteine. It forms a persulfide on one of its own cysteine residues, which then serves as the sulfur donor for the subsequent reaction. oup.com
ThiI: This enzyme, a this compound synthetase, catalyzes the transfer of the sulfur atom from the IscS persulfide to the uridine (B1682114) at position 8 of the tRNA molecule. nih.gov This reaction is ATP-dependent and involves the adenylation of the U8 residue to facilitate the nucleophilic attack by the sulfur.
The ThiI enzyme itself is a multi-domain protein. In many bacteria, it contains an N-terminal ferredoxin-like domain (NFLD), a THUMP domain, a pyrophosphatase (PPase) domain, and a C-terminal rhodanese-like domain (RLD). The NFLD and THUMP domains are responsible for binding the tRNA, while the PPase domain carries out the ATP-dependent activation of uridine, and the RLD is involved in the sulfur transfer.
Interestingly, the biosynthetic pathway can differ between prokaryotic species. For example, some archaea, such as Methanococcus maripaludis, lack a clear homolog for IscS and possess a ThiI enzyme without the RLD. In these organisms, it is suggested that sulfide (B99878) (S²⁻) can serve as the sulfur donor. oup.com
Enzymatic De-modification and Regulatory Pathways of this compound in RNA
Just as there are enzymes for the synthesis of this compound, there are also enzymes that can remove this modification, a process known as de-modification. This enzymatic removal highlights a dynamic regulation of tRNA modification states in response to cellular needs. A recently identified class of bacterial enzymes, named RudS (tRNA this compound desulfidases), is responsible for the specific de-modification of this compound in tRNA. nih.govresearchgate.net
RudS enzymes are fusion proteins that contain a TudS desulfidase domain and a Domain of Unknown Function 1722 (DUF1722). researchgate.netnih.gov The TudS domain is the catalytic core responsible for removing the sulfur atom from this compound, converting it back to uridine. nih.gov The DUF1722 domain, on the other hand, is thought to facilitate the binding of the enzyme to the tRNA molecule, specifically in the anticodon region. researchgate.net
The overexpression of RudS in E. coli has been shown to significantly decrease the cellular levels of this compound in tRNA. nih.govnih.gov This de-modification activity has functional consequences, as it reduces the UVA-induced growth delay that is characteristic of cells with high levels of photosensitive s4U-modified tRNA. nih.gov These findings suggest that RudS enzymes play a regulatory role, potentially as part of a stress response pathway, by controlling the amount of this compound in tRNA. researchgate.netsigmaaldrich.com The ability to dynamically add and remove the s4U modification points to a sophisticated regulatory network governing tRNA stability and function in bacteria. nih.gov
Impact on Ribosomal RNA Synthesis and Processing
The use of this compound for metabolic labeling in experimental settings can have a significant impact on the synthesis and processing of ribosomal RNA (rRNA), which constitutes a major fraction of total cellular RNA. The effects are largely dependent on the concentration of 4sU used and the duration of the labeling period.
Studies have shown that at high concentrations (greater than 50 µM), which are often used for labeling messenger RNA (mRNA), this compound inhibits both the production of the 47S rRNA primary transcript and its subsequent processing into mature 18S, 5.8S, and 28S rRNAs. nih.gov This inhibition can be substantial, with reductions of up to 75% in 47S rRNA levels and a 60% impairment in the processing of the remaining transcripts. nih.gov In contrast, lower concentrations of 4sU (around 10 µM) can be used to label and analyze nascent rRNA without significantly perturbing its synthesis. nih.gov
The mechanism by which 4sU interferes with rRNA metabolism is thought to be related to the structural changes induced by the incorporation of the thiolated nucleoside into the pre-rRNA molecule. These structural alterations may hinder the binding of processing factors or disrupt the intricate folding required for proper maturation.
Induction of Cellular Stress Responses
The inhibition of ribosome biogenesis by high concentrations of this compound can trigger a cellular stress response, specifically a nucleolar stress response. nih.gov The nucleolus is the primary site of ribosome synthesis, and its integrity is closely monitored by the cell.
Key events associated with the 4sU-induced nucleolar stress response include:
Translocation of Nucleophosmin (NPM1): Upon inhibition of rRNA synthesis, the nucleolar protein NPM1 translocates from the nucleolus to the nucleoplasm. nih.gov
Induction of p53: The translocation of NPM1 is a signal that leads to the stabilization and activation of the tumor suppressor protein p53. nih.gov
Inhibition of Proliferation: The activation of the p53 pathway ultimately results in a halt in the cell cycle and an inhibition of cellular proliferation. nih.gov
This cascade of events underscores the cell's surveillance mechanisms that link ribosome biogenesis to cell cycle control and proliferation. The induction of a stress response by 4sU labeling is a critical factor to consider when interpreting experimental results, as it can confound the analysis of other cellular processes.
Influence on Pre-mRNA Splicing Outcomes
The incorporation of this compound into nascent pre-messenger RNA (pre-mRNA) can also interfere with the splicing process. Splicing is the removal of introns and the ligation of exons to form a mature mRNA, and its efficiency can be influenced by the sequence and structure of the pre-mRNA.
Research has demonstrated that increased levels of 4sU incorporation into pre-mRNA substrates lead to a decrease in splicing efficiency. This effect is particularly pronounced for introns that have weaker splice sites, meaning their recognition by the spliceosome is less robust. The presence of 4sU appears to further compromise the recognition of these suboptimal splice sites.
Methodological Considerations for Mitigating Labeling-Associated Artifacts
Given the potential for this compound to perturb cellular processes, it is crucial to implement experimental strategies that minimize these artifacts. The primary considerations are the concentration of 4sU and the duration of the labeling pulse.
Concentration and Labeling Time:
For studies focusing on highly abundant and stable RNAs like rRNA, low concentrations of 4sU (e.g., 10 µM) and short labeling times are recommended to avoid inhibiting rRNA synthesis. nih.gov
For mRNA labeling, where higher concentrations are often used to achieve sufficient labeling, it is important to perform toxicity studies to determine the optimal concentration and labeling time for the specific cell type being investigated. Long exposure to high concentrations should be avoided.
Controls and Normalization:
Appropriate controls are essential in any 4sU labeling experiment. This includes comparing the results to unlabeled cells and cells treated with uridine to ensure that the observed effects are specific to this compound.
For quantitative studies, the use of spike-in controls is a valuable strategy for normalization. Exogenous s4U-labeled RNA from a different species (e.g., S. pombe for mammalian cell studies) can be added to the experimental samples to account for variations in RNA extraction, enrichment, and sequencing.
Data Analysis:
The presence of 4sU in RNA can lead to specific base-calling errors during reverse transcription and sequencing, typically T-to-C transitions. This feature can be exploited to identify newly synthesized transcripts but must also be accounted for in the data analysis pipeline to avoid misinterpretation of genetic variants.
By carefully considering these methodological aspects, researchers can leverage the power of this compound labeling to study RNA dynamics while minimizing the risk of misleading artifacts.
Translational Research and Therapeutic Potential of 4 Thiouridine and Its Analogs
Anti-inflammatory Properties
4-Thiouridine has demonstrated notable anti-inflammatory effects in various preclinical models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.
In experimental models of colitis, intracolonic administration of this compound has been shown to significantly inhibit myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. nih.govcolab.ws Furthermore, it effectively reduces the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as Cyclooxygenase-2 (COX-2). nih.govcolab.ws Mechanistically, this compound has been found to block the activation of NF-κB, a critical transcription factor in the inflammatory cascade, by preventing the phosphorylation of its inhibitor, IκB kinase (IKK α/β). nih.govcolab.ws
The anti-inflammatory prowess of this compound extends to models of arthritis. Local administration into the affected joints at the onset of antigen-induced arthritis has been observed to prevent the development of joint inflammation. nih.gov This protective effect is associated with the inhibition of synovial expression of CD18, a key adhesion molecule involved in leukocyte recruitment, as well as a reduction in local cytokine production and the influx of leukocytes into the synovium. nih.gov Earlier studies in a rat model of Sephadex-induced lung inflammation also highlighted the ability of this compound to reduce edema, leukocyte influx, and TNF levels in bronchoalveolar lavage fluid. nih.gov One study demonstrated a significant reduction in lung edema by 38%, a 58% reduction in total leukocyte count, and a remarkable 70% reduction in eosinophil influx upon co-administration of this compound. nih.gov Moreover, TNF-α levels in the bronchoalveolar lavage fluid were reduced by over 80%. nih.gov
These findings underscore the potent and multifaceted anti-inflammatory properties of this compound, positioning it as a promising candidate for further investigation in the context of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions.
Table 1: Summary of Quantitative Anti-inflammatory Effects of this compound in Preclinical Models
Model | Key Inflammatory Marker | Observed Effect | Reference |
Sephadex-Induced Lung Inflammation (Rat) | Lung Edema | 38% reduction | nih.gov |
Total Leukocyte Count | 58% reduction | nih.gov | |
Eosinophil Influx | 70% reduction | nih.gov | |
TNF-α in BALF | >80% reduction | nih.gov | |
DSS-Induced Colitis (Mouse) | Myeloperoxidase (MPO) Activity | Significantly inhibited | nih.govcolab.ws |
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significantly reduced | nih.govcolab.ws | |
NF-κB Activation | Blocked | nih.govcolab.ws | |
Antigen-Induced Arthritis (Mouse) | Joint Inflammation | Prevented development | nih.gov |
Synovial CD18 Expression | Inhibited | nih.gov | |
Leukocyte Recruitment to Synovium | Inhibited | nih.gov |
BALF: Bronchoalveolar Lavage Fluid; DSS: Dextran Sulfate (B86663) Sodium
Antiviral Research Applications of this compound Analogs
The structural similarity of this compound to the natural nucleoside uridine (B1682114) has made it and its analogs attractive candidates for antiviral research. These compounds can interfere with viral replication by acting as alternative substrates for viral polymerases, leading to chain termination or the introduction of mutations.
Recent research has identified 4'-thiouridine as a potent antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. nih.gov In Vero cells, it exhibited an EC50 value of 1.71 μM with a 50% cytotoxic concentration (CC50) exceeding 100 μM, indicating a favorable selectivity index. nih.gov The triphosphate metabolite of 4'-thiouridine was found to inhibit the RNA-dependent RNA polymerase (RdRp) activity of the SARS-CoV-2 Nsp12-Nsp7-Nsp82 complex, leading to the termination of nascent RNA synthesis through misincorporation. nih.gov Furthermore, it was shown to suppress the function of the NiRAN domain of Nsp12. nih.gov Notably, 4'-thiouridine demonstrated broad-spectrum activity against various other coronaviruses and RNA viruses. nih.gov
Another analog, 2'-deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU), has shown promise as a more potent inhibitor of gammaherpesvirus infection compared to the established antiviral drug acyclovir. nih.gov Studies have demonstrated its ability to inhibit the replication of murine herpesvirus-68 (MHV-68) in the lungs of infected mice. nih.gov
The table below summarizes the antiviral activity of selected this compound analogs against various viruses.
Table 2: Antiviral Activity of Selected this compound Analogs
Compound | Virus | Cell Line | EC50 (μM) | Reference |
4'-Thiouridine | SARS-CoV-2 | Vero | 1.71 | nih.gov |
2'-Deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU) | Murine Herpesvirus-68 (MHV-68) | - | More potent than acyclovir | nih.gov |
EC50: Half-maximal effective concentration
Anticancer Research Applications of this compound Analogs
The antimetabolite properties of nucleoside analogs have long been exploited in cancer chemotherapy. The substitution of the furanose ring oxygen with sulfur in 4'-thionucleosides represents a strategy to develop novel anticancer agents with potentially improved metabolic stability and altered biological activity.
Research into 4'-thio and 4'-sulfinyl pyrimidine (B1678525) nucleoside analogs has demonstrated their cytotoxic potential against various cancer cell lines. chemrxiv.org The cytotoxic capabilities of these new analogs have been evaluated against human pancreatic cancer and human primary glioblastoma cell lines, with observed activities ranging from the low micromolar range to over 200 μM. chemrxiv.org The reduced activity compared to some established nucleoside analogs is an area of ongoing investigation. chemrxiv.org
One study reported the synthesis of 4'-thiouridine and its subsequent conversion to 4'-thiocytidine. chemrxiv.org Another research effort focused on synthesizing 2'-modified-4'-thionucleosides and evaluating their antineoplastic activities. nih.gov For instance, certain 2',4'-bridged purine (B94841) analogs showed inhibitory activity in the micromolar range against CEM and Raji cancer cell lines. nih.gov
The development of 4'-thio and 4'-sulfinyl analogs of the established anticancer drug gemcitabine (B846) has also been explored. chemrxiv.org The table below presents available data on the anticancer activity of selected this compound and its analogs.
Table 3: Anticancer Activity of Selected this compound Analogs
Compound | Cancer Cell Line | IC50 (µM) | Reference |
2',4'-Bridged Purine Analog 105 | CEM | 0.36 | nih.gov |
Raji | 0.25 | nih.gov | |
2',4'-Bridged Purine Analog 106 | CEM | 7.6 | nih.gov |
Raji | 5.8 | nih.gov | |
4'-Thio and 4'-Sulfinyl Pyrimidine Analogs | Pancreatic Cancer, Glioblastoma | Low μM to >200 μM | chemrxiv.org |
IC50: Half-maximal inhibitory concentration
Development of Prodrug Strategies for Enhanced Cellular Delivery
A significant challenge in the therapeutic application of nucleoside analogs is their delivery into cells and subsequent conversion to the active triphosphate form. To overcome the often inefficient first phosphorylation step, which can be rate-limiting, prodrug strategies have been developed for this compound. nih.gov These strategies aim to mask the phosphate (B84403) group to facilitate cell membrane penetration.
One prominent approach involves the synthesis of 5'-O-monophosphate prodrugs of 4sU. nih.gov Researchers have developed robust synthetic routes to create various 4sU monophosphate prodrugs. nih.gov Metabolic labeling assays have shown that many of these prodrugs are well-tolerated by cells. nih.gov One particular derivative, the bis(4-acetyloxybenzyl) 5′-monophosphate of 4sU, demonstrated efficient incorporation into nascent RNA, with labeling efficiency comparable to that of the parent 4sU in HEK293T cells. nih.gov However, it was also noted that the prodrugs with the highest incorporation efficiency exhibited greater cytotoxicity. nih.gov
The development of these prodrugs holds promise for improving the utility of this compound in metabolic labeling studies, especially in cell types with low expression of nucleoside transporters where the uptake of the naked nucleoside is limited. nih.gov
Table 4: Labeling Efficiency of this compound Monophosphate Prodrugs
Prodrug Derivative | Cell Line | Labeling Time | Relative Labeling Efficiency (Compared to 4sU) | Reference |
bis(4-acetyloxybenzyl) 5′-monophosphate of 4sU | HEK293T | 30 min | Comparable to 4sU | nih.gov |
(tBuSATE)2-4sU | HEK293T | 15 min pulse, 45 min chase | Increased incorporation with longer chase | nih.gov |
ProTide-4sU | HEK293T | 15 min pulse, 45 min chase | Increased incorporation with longer chase | nih.gov |
Utility in Drug Discovery and Development Workflows
This compound has become an invaluable tool in drug discovery and development, primarily through its application in metabolic labeling of RNA. nih.gov By incorporating 4sU into newly transcribed RNA, researchers can track RNA synthesis, processing, and degradation dynamics, providing insights into gene regulation and the mechanisms of action of potential drug candidates. nih.gov
Several powerful techniques leverage the unique properties of this compound:
Thiol(SH)-linked Alkylation for Metabolic Sequencing of RNA (SLAM-seq): This method involves the alkylation of the thiol group in incorporated 4sU, which leads to a specific mutation signature (T-to-C transition) during reverse transcription. This allows for the identification and quantification of newly synthesized RNA at a genome-wide level. oup.comnih.gov
Thiouridine-to-Cytidine sequencing (TUC-seq): In this approach, 4sU is chemically converted to cytidine (B196190). oup.comnih.gov This U-to-C conversion also serves as a marker for newly transcribed RNA. TUC-seq is noted for converting 4sU to a native cytidine base. nih.gov
TimeLapse-seq: This technique utilizes a different chemical conversion to transform 4sU into a cytidine analog, again enabling the identification of nascent transcripts through sequencing. oup.comnih.gov
These methods, all reliant on the incorporation of this compound, provide a temporal dimension to transcriptomic studies, allowing for the measurement of RNA kinetics that are often obscured in steady-state RNA sequencing experiments. This is crucial for understanding how drugs affect gene expression dynamics and for identifying novel therapeutic targets.
Table 5: Comparison of Metabolic Labeling Techniques Using this compound
Technique | Principle | Conversion Efficiency | Key Feature | Reference |
SLAM-seq | Alkylation of 4sU leading to T>C mutation during reverse transcription. | >90% | Widely adopted for studying RNA dynamics. | oup.comnih.gov |
TUC-seq | Chemical conversion of 4sU to a native cytidine. | >90% | Converts 4sU to a natural base. | oup.comnih.gov |
TimeLapse-seq | Chemical conversion of 4sU to a cytidine analog. | ~80% | Adaptable single-molecule approach. | oup.comnih.gov |
Future Directions and Emerging Paradigms in 4 Thiouridine Research
Integration with Advanced Next-Generation Sequencing Technologies
The synergy between 4-Thiouridine labeling and next-generation sequencing (NGS) has revolutionized the study of transcriptomics, enabling the measurement of RNA synthesis and decay rates at a genome-wide scale. nih.gov The future in this area lies in the refinement and broader application of specialized NGS techniques that leverage the unique properties of 4sU.
Several advanced methods have been developed to distinguish newly transcribed, 4sU-containing RNA from the pre-existing RNA pool without the need for biochemical enrichment. oup.com These approaches, often referred to as "nucleotide conversion-based methods," introduce a chemical modification to the incorporated 4sU that leads to a characteristic base change during reverse transcription, which is then read out by sequencing.
Key emerging technologies include:
SLAM-seq (Thiol(SH)-linked alkylation for metabolic sequencing of RNA): This technique utilizes iodoacetamide (B48618) (IAA) to alkylate the thiol group of 4sU. fiocruz.brspringernature.com This chemical modification causes the reverse transcriptase to misincorporate a guanine (B1146940) instead of an adenosine (B11128) opposite the modified 4sU, resulting in a T-to-C transition in the sequencing data. fiocruz.br SLAM-seq has proven effective for studying RNA dynamics in various contexts, including in mouse embryonic stem cells. springernature.com
TimeLapse-seq and TUC-seq (Thiouridine-to-Cytidine conversion sequencing): Similar to SLAM-seq, these methods also induce a T-to-C conversion to mark newly synthesized RNA. researchgate.netresearchgate.net They offer a powerful means to track RNA turnover with high temporal resolution.
scNT-seq (single-cell Nucleoside-analog-based Transcriptome sequencing): This method combines 4sU labeling with single-cell RNA sequencing to dissect RNA dynamics at the level of individual cells. rsc.org It has the potential to be used with both 4sU and 6-thioguanine, allowing for the labeling of transcripts at two distinct time points. rsc.org
Dyrec-seq: This approach uses both this compound and 5-bromouridine (B41414) to simultaneously quantify RNA synthesis and degradation rates. researchgate.net
The integration of these technologies allows for a more precise and dynamic view of the transcriptome, moving beyond static snapshots of RNA abundance to a deeper understanding of the kinetics of gene expression. Future work will likely focus on improving the efficiency of the chemical conversions, reducing potential biases, and adapting these methods for even more complex biological systems and at the single-molecule level. oup.commdpi.com
Advancements in Chemical Derivatization Methodologies for Enhanced Resolution
The effectiveness of 4sU-based NGS methods hinges on the efficiency and specificity of the chemical derivatization of the incorporated thiouracil. Innovations in this area are crucial for improving the resolution and accuracy of RNA dynamics measurements.
Historically, the purification of 4sU-labeled RNA relied on biotinylation followed by streptavidin-based enrichment. oup.com While effective, this approach can suffer from incomplete separation and potential biases. biorxiv.org The advent of nucleotide conversion methods has shifted the focus to in situ chemical modification.
Key advancements in derivatization include:
Iodoacetamide (IAA): As the cornerstone of SLAM-seq, IAA covalently attaches a carboxyamidomethyl group to the thiol group of 4sU through a nucleophilic substitution reaction. fiocruz.brresearchgate.net This modification is highly efficient, with studies showing nearly complete alkylation. fiocruz.br
Methanethiosulfonate (MTS) Reagents: Research has shown that MTS reagents can form disulfide bonds with 4sU more efficiently than previously used compounds like HPDP-biotin, leading to higher yields and less biased enrichment of labeled RNA. researchgate.net
Osmium-Mediated Transformation: An alternative chemical strategy involves the osmium-mediated transformation of this compound to a cytidine (B196190) analog, which also results in a T-to-C transition during sequencing. mdpi.com
Hydrazine-Based Chemistry: A method called AENT-seq utilizes hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to convert 4sU to 4-hydrazino cytosine, which is then read as cytosine during reverse transcription. acs.org
These advancements in chemical derivatization are critical for enhancing the signal-to-noise ratio in sequencing data, allowing for more precise quantification of newly synthesized transcripts. Future research will likely focus on developing even more efficient, specific, and less disruptive chemical modification strategies to further refine our ability to track RNA metabolism.
Derivatization Reagent | Mechanism of Action | Application | Advantage |
Iodoacetamide (IAA) | Alkylation of the thiol group | SLAM-seq, scSLAM-seq | High efficiency of conversion, enabling enrichment-free detection. fiocruz.brnih.gov |
Methanethiosulfonate (MTS) | Forms disulfide bonds with the thiol group | Enrichment of 4sU-labeled RNA | Higher efficiency and less bias compared to older biotinylation methods. researchgate.net |
Osmium Tetroxide (OsO₄) | Oxidation of the thiouracil ring | TUC-seq | Provides an alternative chemical route for T-to-C conversion. rsc.orgmdpi.com |
Hydrazine Hydrate (N₂H₄·H₂O) | Conversion to 4-hydrazino cytosine | AENT-seq | Aqueous-based chemistry for 4sU-to-C transition. acs.org |
Expansion to Diverse Biological Systems and Organisms for RNA Dynamic Studies
While much of the initial work developing and validating 4sU-based methods was conducted in cultured mammalian cells, a significant future direction is the expansion of these techniques to a wider array of biological systems and organisms. This will provide a comparative framework for understanding the conservation and divergence of RNA regulatory mechanisms across the tree of life.
Recent studies have already demonstrated the feasibility and power of applying 4sU labeling to non-model and complex organisms:
Drosophila melanogaster: Researchers have successfully used 4sU metabolic labeling in whole cultured larval brains of the fruit fly to measure RNA synthesis and decay rates in an intact, complex tissue. researchgate.net This work revealed that mRNAs encoding transcription factors are significantly less stable than those for core metabolic functions, highlighting a key principle of developmental gene regulation. researchgate.net
Escherichia coli: 4sU has been used to profile its incorporation in transfer RNA (tRNA) genes in this model bacterium. acs.org These studies have helped to elucidate the role of 4sU as a near-ultraviolet radiation sensor. nih.govacs.org
Viruses: 4sU-based techniques like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) have been employed to study RNA-protein interactions and the role of RNA modifications in viruses such as HIV, Zika, and Hepatitis B. acs.org
Plants: The principles of metabolic labeling are being applied in plant biology to understand transcriptional responses to various stimuli and developmental cues. iscb.org
In vivo applications: Methodologies are being developed for cell-type-specific labeling of transcripts in living organisms, such as flies and mice, by combining 4-thiouracil (B160184) with the targeted expression of uracil (B121893) phosphoribosyltransferase (UPRT) from Toxoplasma gondii. google.com
The application of 4sU-based RNA dynamic studies to a broader range of organisms will undoubtedly uncover novel regulatory principles and provide a deeper understanding of how gene expression is controlled in different physiological and evolutionary contexts.
Elucidating Undiscovered Functional Consequences of this compound Incorporation
Beyond its utility as a metabolic label, the incorporation of this compound into RNA can have direct functional consequences. A key area of future research is to systematically explore these effects and understand their biological significance.
Known and potential functional roles of 4sU incorporation include:
Photosensitivity and Crosslinking: 4sU is photoactivatable by near-UV light, a property that is exploited in techniques like PAR-CLIP to covalently crosslink RNA to interacting proteins. acs.org This has been instrumental in mapping protein binding sites on a transcriptome-wide scale.
UV Radiation Sensor: In bacteria like E. coli, this compound in tRNA acts as a sensor for near-UV radiation, inducing a growth delay upon exposure. nih.govacs.org This highlights a direct physiological role for this modified nucleoside.
Perturbation of RNA Processing: High concentrations of 4sU have been shown to inhibit the production and processing of ribosomal RNA (rRNA), leading to a nucleolar stress response. researchgate.netnih.gov While often considered a potential artifact to be controlled for in labeling experiments, this observation itself points to a sensitivity of the ribosome biogenesis machinery to this analog. researchgate.net
Modulation of RNA Stability: The incorporation of 4sU could potentially alter the stability of certain RNA molecules, either directly or by influencing the binding of regulatory proteins. Investigating this possibility is an active area of research.
Recycling and Toxicity: The cell has mechanisms to handle and recycle modified nucleosides. The desulfurization of 4-thio-UMP is thought to be crucial for preventing its erroneous incorporation into RNA during transcription, which can be toxic at high levels. nih.gov Understanding these recycling pathways is important for interpreting labeling experiments and for appreciating the cell's homeostatic mechanisms.
Future research will likely employ a combination of genetic, biochemical, and structural approaches to further dissect the functional consequences of 4sU incorporation. Uncovering these roles will not only refine the interpretation of metabolic labeling studies but also potentially reveal novel layers of gene regulation mediated by this unique nucleoside analog.
Q & A
Q. What computational tools are recommended for identifying this compound-induced mutations in sequencing data?
- Methodological Answer : Use tools like PARalyzer or CLIPper to call crosslink sites, filtering out T-to-C transitions (artifacts of 4sU crosslinking). Validate mutations via Sanger sequencing of cDNA libraries. For nascent RNA, align reads to reference genomes using STAR with junction-aware settings .
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.